molecular formula C9H5Cl2NO2 B1608766 4,5-dichloro-1H-indole-2-carboxylic Acid CAS No. 231295-84-4

4,5-dichloro-1H-indole-2-carboxylic Acid

Cat. No. B1608766
CAS RN: 231295-84-4
M. Wt: 230.04 g/mol
InChI Key: STMAOBOTFAMOLD-UHFFFAOYSA-N
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Description

4,5-dichloro-1H-indole-2-carboxylic acid is a type of indolyl carboxylic acid . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C9H5Cl2NO2, and its molecular weight is 230.05 . The InChI code is 1S/C9H5Cl2NO2/c10-5-1-2-6-4 (8 (5)11)3-7 (12-6)9 (13)14/h1-3,12H, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Fluoroindolecarboxylic Acids

4,5-Dichloro-1H-indole-2-carboxylic acid is a key precursor in the synthesis of fluoroindolecarboxylic acids, which are of interest due to their potential biological activities and as intermediates in organic synthesis. The rational access to fluoroindolecarboxylic acids involves various synthetic routes, including direct preparation from corresponding fluoroindoles or through halogen/metal permutation processes. These compounds are synthesized with protection on the nitrogen atom of the indole ring, showcasing the flexibility and simplicity of accessing diverse fluoroindole derivatives (Schlosser, Ginanneschi, & Leroux, 2006).

Preparation of Hydroxyindole-3-Carboxylic Acids

The compound serves as a starting material in the preparation of hydroxyindole-3-carboxylic acids. These acids are synthesized from benzyloxyindoles, which are converted into their carboxylic derivatives and subsequently hydrolyzed and debenzylated to yield the target hydroxyindole-3-carboxylic acids. This process highlights the compound's utility in synthesizing biologically significant molecules (Marchelli, Hutzinger, & Heacock, 1969).

Antibacterial and Antifungal Activities

Indole-2-carboxylic acid derivatives, synthesized from this compound, have shown significant antibacterial and moderate antifungal activities. These derivatives exhibit potential as lead compounds for further exploitation in developing new antimicrobial agents (Raju et al., 2015).

Molecular Docking Studies

The synthesis of 5-chloro-1-(1H-indole-2-yl) derivatives from 1H-indole-2-carboxylic acids, including this compound, has been reported. These compounds are subjected to molecular docking studies to predict their binding interactions with target proteins, illustrating the compound's relevance in drug discovery and development (Reddy et al., 2022).

Electrochemical and Capacitance Properties

Research into polyindole derivatives substituted with carboxylic groups, such as those derivable from this compound, has demonstrated their potential in electrochemical applications. The position of the carboxylic substituent significantly affects the electrodeposition, morphology, and capacitance properties of polyindole derivatives, indicating their utility in developing supercapacitor materials (Ma et al., 2015).

Safety and Hazards

The safety information for 4,5-dichloro-1H-indole-2-carboxylic acid indicates that it is potentially hazardous. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4,5-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMAOBOTFAMOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394326
Record name 4,5-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

231295-84-4
Record name 4,5-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,5-Dichloro-1H-indole-2-carboxylic acid ethyl ester (0.5 g) was treated with 1 M lithium hydroxide in ethanol (3 mL) and heated, water bath, for 2 h. The solution was acidified with 10% hydrochloric acid, diluted with water and extracted with ethylacetate. The organic extracts were combined, dried over sodium sulfate and filtered, and solvent was evaporated to give 4,5-dichloro-1H-indole-2-carboxylic acid (0.27 g, 60%). This material was treated with -ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (0.5 g), HOBT (0.4 g) and N,N-diisopropylethylamine (1 mL) in DMF (2 mL) and dichloromethane (2 mL) was treated with N-methylpiperazine (0.2 mL) stirred at ambient temperature for 18 h then diluted with water. The organic portion was separated, washed with brine, dried over sodium sulfate, and filtered. Solvent was removed under reduced pressure, and the residue was purified via silica gel chromatography (3-8% 2 M ammonia in methanol/dichloromethane) to give the title compound (0.15 g, 40%). 1H NMR (400 MHz, CDCl3): δ 10.2 (br.s, 1H), 7.25-7.16 (m, 2H), 6.75 (d, J=2 Hz, 1H), 3.92 (br.m, 4H), 2.47 (m, 4H), 2.30 (s, 3H). MS (electrospray): exact mass calculated for C14H15Cl2N3O, 311.06; m/z found, 312.0 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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